(S)-4-Benzyl-3-phenylpiperazin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
(3S)-4-benzyl-3-phenylpiperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c20-17-16(15-9-5-2-6-10-15)19(12-11-18-17)13-14-7-3-1-4-8-14/h1-10,16H,11-13H2,(H,18,20)/t16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUWZYKUNWPTANZ-INIZCTEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(=O)N1)C2=CC=CC=C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@H](C(=O)N1)C2=CC=CC=C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Strategies for S 4 Benzyl 3 Phenylpiperazin 2 One and Analogous Piperazinones
Stereoselective Synthesis Approaches to Chiral Piperazinone Systems
The creation of a specific stereoisomer of a chiral molecule is a central challenge in organic synthesis. For piperazinones, several strategies have been developed to control the stereochemistry at the chiral centers of the ring.
Enantioselective Routes Employing Chiral Catalysis (e.g., Hydrocyanation via Hydroxynitrile Lyase)
While direct enzymatic synthesis of chiral piperazinones using hydroxynitrile lyases (HNLs) is not extensively documented, these enzymes offer a powerful method for generating key chiral synthons. HNLs catalyze the enantioselective addition of hydrogen cyanide to aldehydes and ketones, producing chiral cyanohydrins with high enantiomeric excess. nih.govnih.govresearchgate.net These chiral cyanohydrins can then be utilized as versatile building blocks for the synthesis of chiral piperazinones.
A plausible synthetic route commencing with a chiral cyanohydrin is outlined below. The enantioselective hydrocyanation of benzaldehyde, catalyzed by an (R)-selective hydroxynitrile lyase, would yield (R)-mandelonitrile. This intermediate possesses the necessary stereocenter for the ultimate formation of the (S)-3-phenylpiperazin-2-one core. Subsequent chemical transformations, such as reduction of the nitrile to an amine and reaction with a suitably protected amino acid derivative, would lead to the desired piperazinone ring system. The stereochemical integrity of the initial chiral center is maintained throughout the synthetic sequence.
Table 1: Examples of (R)-Cyanohydrin Synthesis using Prunus dulcis Hydroxynitrile Lyase (PdHNL-CLEA)
| Substrate | Product | Yield (%) | Enantiomeric Excess (%) |
| Benzaldehyde | (R)-Mandelonitrile | 93 | 99 |
| 4-Methoxybenzaldehyde | (R)-4-Methoxymandelonitrile | 95 | 95 |
| 4-Methylbenzaldehyde | (R)-4-Methylmandelonitrile | 85 | 79 |
| Acetophenone | (R)-Acetophenone cyanohydrin | 1 | 99 |
Data sourced from a study on the enantioselective synthesis of cyanohydrins using immobilized hydroxynitrile lyase. nih.gov
Diastereoselective Synthesis Utilizing Chiral Auxiliary Methodologies (e.g., Chiral Bislactim Ethers)
A well-established and powerful method for the asymmetric synthesis of α-amino acids, which are direct precursors to piperazinones, is the Schöllkopf bislactim ether method. wikipedia.orgbiosynth.comdrugfuture.com This strategy employs a chiral auxiliary, typically derived from the amino acid valine, to direct the stereoselective alkylation of a glycine-derived bislactim ether.
The synthesis begins with the cyclization of a dipeptide, for instance, from glycine (B1666218) and (R)-valine, to form a 2,5-diketopiperazine. This cyclic dipeptide is then converted to its bislactim ether by O-methylation. Deprotonation of the prochiral center of the glycine unit with a strong base, such as n-butyllithium, generates a planar carbanion. The bulky isopropyl group of the valine auxiliary sterically hinders one face of the carbanion, forcing an incoming electrophile, like benzyl (B1604629) bromide, to attack from the opposite face. This results in a highly diastereoselective alkylation. wikipedia.org Finally, acidic hydrolysis cleaves the bislactim ether, yielding the desired chiral amino acid methyl ester and the chiral auxiliary, which can be recovered. This method allows for the synthesis of a wide variety of non-proteinogenic amino acids with high enantiomeric purity. wikipedia.orgbiosynth.com
Table 2: Key Features of the Schöllkopf Bislactim Ether Method
| Feature | Description |
| Chiral Auxiliary | Typically derived from (R)- or (S)-valine. |
| Substrate | Glycine incorporated into a bislactim ether. |
| Key Reaction | Diastereoselective alkylation of the lithiated bislactim ether. |
| Stereochemical Control | The bulky side chain of the chiral auxiliary directs the approach of the electrophile. |
| Product | Chiral α-amino acid ester with high enantiomeric excess (>95% ee is achievable). wikipedia.org |
| Cleavage | Acidic hydrolysis to release the chiral amino acid and recover the auxiliary. |
Stepwise Construction of the Piperazin-2,5-dione Ring System
The piperazin-2,5-dione scaffold is a common core structure in many natural products and synthetic compounds. wikipedia.org Its synthesis can be achieved through the cyclization of acyclic precursors.
Synthetic Pathways from Acyclic Precursors (e.g., Substituted 2-Allylanilines, Methyl 2-Bromo-2-phenylacetate, Haloacetyl Chlorides)
The construction of the piperazinone ring from acyclic precursors offers a high degree of flexibility in introducing various substituents. A common approach involves the reaction of a 1,2-diamine with a suitable two-carbon electrophile.
For the synthesis of a 4-benzyl-3-phenylpiperazin-2-one (B3032812), a key acyclic precursor can be formed by the reaction of N-benzylethylenediamine with methyl 2-bromo-2-phenylacetate. The initial step is the nucleophilic substitution of the bromide by one of the amino groups of the diamine. The resulting intermediate can then undergo intramolecular cyclization to form the piperazin-2-one (B30754) ring. The use of methyl 2-bromo-2-phenylacetate provides the phenyl group at the 3-position of the final product.
Another versatile precursor is a haloacetyl chloride, such as chloroacetyl chloride. This can react with an N-substituted amino acid or a diamine to form a haloacetamide intermediate. For instance, the reaction of N-benzylethylenediamine with chloroacetyl chloride would yield N-(2-(benzylamino)ethyl)-2-chloroacetamide. Subsequent intramolecular cyclization of this intermediate, through nucleophilic attack of the secondary amine onto the carbon bearing the chlorine, would furnish the piperazin-2-one ring.
While the use of substituted 2-allylanilines is more commonly associated with the synthesis of other heterocyclic systems, their potential for piperazinone synthesis could be envisioned through a sequence of oxidative cleavage of the allyl group to a carboxylic acid or a related functional group, followed by intramolecular amidation.
Intramolecular Cyclization and Ring Closure Reactions with Amines (e.g., Benzylamine)
The final ring-closing step in the synthesis of piperazin-2-ones is typically an intramolecular cyclization. This can be achieved through various methods, often promoted by a base or heat.
In the case of an N-(2-aminoethyl)-2-haloacetamide derivative, treatment with a base will deprotonate the amide nitrogen or the secondary amine, facilitating an intramolecular nucleophilic substitution to displace the halide and form the six-membered piperazinone ring. The choice of base and reaction conditions can be crucial to avoid side reactions and ensure a good yield of the desired cyclic product.
For the synthesis of (S)-4-Benzyl-3-phenylpiperazin-2-one, if starting from (S)-phenylglycine and N-benzylethylenediamine, the final cyclization would involve the formation of an amide bond between the carboxylic acid of the phenylglycine moiety and the secondary amine of the diamine. This is a standard peptide coupling reaction and can be achieved using a variety of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization.
Directed Derivatization Strategies for Piperazinone Nitrogen Atoms
The presence of two nitrogen atoms in the piperazin-2-one scaffold, one amide and one amine, presents a challenge for selective functionalization. The development of regioselective protocols is therefore essential for the synthesis of well-defined analogs.
The selective introduction of alkyl and acyl groups at the N1 and N4 positions of the piperazinone ring is fundamental for creating a library of diverse compounds. The reactivity of the two nitrogen atoms is different; the N4-amine is generally more nucleophilic than the N1-amide nitrogen. This inherent difference in reactivity can be exploited for selective functionalization.
Alkylation of the less reactive N1-amide nitrogen typically requires a strong base to generate the corresponding anion, followed by reaction with an alkyl halide. For instance, the use of sodium hydride (NaH) in an aprotic solvent like N,N-dimethylformamide (DMF) is a common strategy to deprotonate the N1 position, facilitating subsequent alkylation. researchgate.net
In contrast, the more nucleophilic N4-amine can be alkylated under milder conditions. For example, direct reaction with an alkyl halide in the presence of a weaker base such as potassium carbonate (K2CO3) can achieve selective N4-alkylation. nih.gov
N-acylation reactions also offer a pathway to a wide range of derivatives. Acyl chlorides or anhydrides can be used to introduce acyl groups. The selectivity of acylation can be controlled by the reaction conditions and the nature of the acylating agent. researchgate.net
Table 1: Reagents for Selective N-Alkylation and N-Acylation
| Position | Reaction Type | Reagents |
|---|---|---|
| N1 | Alkylation | NaH, Alkyl Halide, DMF |
| N4 | Alkylation | K2CO3, Alkyl Halide, DMF/Acetonitrile |
| N1/N4 | Acylation | Acyl Chloride/Anhydride, Base (e.g., Triethylamine) |
To achieve unequivocal regioselectivity, especially for the synthesis of N1-substituted derivatives, a protection/deprotection strategy is often employed. This involves protecting the more reactive N4-nitrogen with a suitable group, performing the desired transformation at the N1-position, and then removing the protecting group.
Commonly used protecting groups for the N4-position include the benzyloxycarbonyl (Cbz), tert-butyloxycarbonyl (Boc), benzyl (Bn), and acyl groups like benzoyl. researchgate.net The choice of protecting group is critical and depends on its stability under the reaction conditions for N1-functionalization and the ease of its subsequent removal.
Ethyl Chloroformate and Benzoyl Chloride are valuable reagents for the N4-protection of piperazin-2-ones. The reaction of 3-phenylpiperazin-2-one (B1581277) with these acylating agents in the presence of a base leads to the formation of the corresponding N4-carbamate or N4-amide, respectively. The resulting protected piperazinone can then undergo selective N1-alkylation.
The deprotection of these groups is well-established. For example, the benzyl group can be removed by catalytic hydrogenation (e.g., H2, Pd-C). researchgate.net The Boc group is readily cleaved under acidic conditions (e.g., HCl). researchgate.net Acyl groups like benzoyl can be removed under hydrolytic conditions, although this may require more forcing conditions that could affect other functional groups in the molecule.
Synthesis of Advanced Intermediates for this compound Analogues
The synthesis of diversely substituted piperazinone analogues often proceeds through key intermediates that allow for the late-stage introduction of various functional groups. The preparation of 4-protected-1-alkyl-2-oxo-3-phenylpiperazines and their deprotected counterparts are pivotal strategies in this regard. researchgate.net
A common synthetic route to 4-protected-1-alkyl-2-oxo-3-phenylpiperazines starts with the protection of the N4-nitrogen of a suitable precursor, such as 3-phenylpiperazin-2-one. researchgate.net For example, reaction with benzyl chloride or di-tert-butyl dicarbonate (B1257347) can afford the N4-benzyl or N4-Boc protected piperazinone, respectively. researchgate.net
Subsequent N1-alkylation can be achieved by treating the N4-protected intermediate with a base like sodium hydride followed by an alkyl halide. researchgate.net This two-step sequence allows for the controlled and selective introduction of different alkyl groups at the N1 position while the N4 position remains protected.
Table 2: Synthesis of 4-Protected-1-alkyl-2-oxo-3-phenylpiperazines
| N4-Protecting Group | N1-Alkyl Group | Reagents and Conditions | Reference |
|---|---|---|---|
| Benzyl | Methyl | i. Benzyl Chloride, NaHCO3, DMF; ii. NaH, Methyl Iodide, DMF | researchgate.net |
| Benzyl | Ethyl | i. Benzyl Chloride, NaHCO3, DMF; ii. NaH, Ethyl Iodide, DMF | researchgate.net |
| Boc | Allyl | i. (Boc)2O, Et3N, CH2Cl2; ii. NaH, Allyl Bromide, DMF | researchgate.net |
| Boc | Benzyl | i. (Boc)2O, Et3N, CH2Cl2; ii. NaH, Benzyl Bromide, DMF | researchgate.net |
The synthesis of 1-alkyl-2-oxo-3-phenylpiperazines, which are valuable intermediates for further derivatization at the N4-position, is typically accomplished through the deprotection of the corresponding N4-protected precursors. researchgate.net
For instance, the hydrogenolysis of 4-benzyl-1-alkyl-2-oxo-3-phenylpiperazines using hydrogen gas and a palladium catalyst effectively removes the N4-benzyl group, yielding the desired 1-alkyl-2-oxo-3-phenylpiperazine. researchgate.net Similarly, the treatment of 4-Boc-1-alkyl-2-oxo-3-phenylpiperazines with a strong acid such as hydrochloric acid removes the Boc protecting group. researchgate.net
These deprotected intermediates, possessing a free N4-amine, are then available for a variety of subsequent transformations, including alkylation, acylation, and arylation, to generate a wide array of N1,N4-disubstituted piperazinone analogues.
Table 3: Deprotection of 4-Protected-1-alkyl-2-oxo-3-phenylpiperazines
| N4-Protecting Group | N1-Alkyl Group | Deprotection Reagents and Conditions | Product | Reference |
|---|---|---|---|---|
| Benzyl | Methyl | H2, Pd-C, Acetic Acid, rt | 1-Methyl-2-oxo-3-phenylpiperazine | researchgate.net |
| Boc | Ethyl | 6N HCl, rt | 1-Ethyl-2-oxo-3-phenylpiperazine | researchgate.net |
Preclinical Biological Investigations and Structure Activity Relationships Sar of S 4 Benzyl 3 Phenylpiperazin 2 One Analogues
Evaluation of Antiviral Activities of Related Piperazinone Derivatives
Piperazine (B1678402) derivatives have demonstrated a broad spectrum of antiviral activities. google.comnih.gov The structural versatility of the piperazine ring allows for the synthesis of diverse libraries of compounds, which have been screened against a range of viruses to identify potent inhibitors. nih.govnih.gov
Activity against Positive-Sense Single-Stranded RNA Viruses (e.g., CVB-2)
Analogues of the piperazine scaffold have shown promising activity against positive-sense single-stranded RNA viruses. For instance, functionalized piperazine derivatives have been identified as inhibitors of Norovirus, a common cause of acute viral gastroenteritis. nih.gov Initial screening of a library of benzyl (B1604629) piperazine derivatives coupled to various carboxylic acids identified compounds with anti-norovirus activity in the low micromolar range in a cell-based replicon system. nih.gov These findings established that suitably-functionalized piperazine derivatives can effectively inhibit norovirus replication, providing a foundation for further optimization. nih.gov
Similarly, piperazine itself has been shown to possess antiviral properties against Chikungunya virus (CHIKV), an alphavirus. nih.gov Structural and molecular docking studies revealed that piperazine binds to a conserved hydrophobic pocket in the Chikungunya virus capsid protein (CVCP). nih.gov This binding is thought to interfere with viral replication, and the piperazine-capsid protein complex is considered a valuable scaffold for designing more potent piperazine-based anti-alphaviral drugs. nih.gov While specific data on Coxsackievirus B2 (CVB-2) is not extensively detailed in the reviewed literature, the activity against other positive-sense ssRNA viruses like Norovirus and Chikungunya virus highlights the potential of this chemical class.
Table 1: Antiviral Activity of Piperazine Derivatives against select ssRNA Viruses
| Compound/Class | Virus | Assay System | Activity Metric | Result | Reference |
|---|---|---|---|---|---|
| Benzyl Piperazine Derivatives | Norovirus | Cell-based replicon | EC50 | Low µM range | nih.gov |
| Piperazine | Chikungunya virus (CHIKV) | Plaque reduction assay | Inhibition | Significant | nih.gov |
Activity against Double-Stranded DNA Viruses (e.g., HSV-1)
The antiviral potential of piperazinone derivatives extends to double-stranded DNA viruses. A high-throughput screening of over 25,000 compounds identified a trisubstituted piperazin-2-one (B30754) derivative, designated 15D8, as a significant inhibitor of Adenovirus (Ad) infection. nih.gov Further investigation revealed that compound 15D8 selectively inhibits Ad DNA replication within the nucleus, showing substantial antiviral activity with minimal cytotoxicity at low micromolar concentrations. nih.gov However, this activity was specific, as 15D8 did not inhibit the replication of Human Cytomegalovirus (HCMV), another dsDNA virus, suggesting a targeted mechanism of action. nih.gov
The broader class of piperazine derivatives has also been explored for activity against Herpes Simplex Virus 1 (HSV-1). While many current anti-HSV therapies are nucleoside analogues that target the viral DNA polymerase, the emergence of resistant strains necessitates the development of novel agents. nih.govnih.govcaldic.com Various heterocyclic compounds, including those with triazole scaffolds linked to piperazine moieties, have been investigated for their anti-HSV-1 activity. researchgate.net Although specific piperazinone derivatives were not the primary focus of these studies, the consistent exploration of piperazine-containing structures underscores their importance in the search for new anti-HSV compounds. researchgate.net
Table 2: Antiviral Activity of a Piperazinone Derivative against dsDNA Viruses
| Compound | Virus | Target/Mechanism | Activity | Reference |
|---|---|---|---|---|
| 15D8 (trisubstituted piperazin-2-one) | Adenovirus 5 (Ad5) | Inhibits viral DNA replication | Significant reduction in de novo viral DNA | nih.gov |
Assessment of Antimicrobial Properties of Piperazinone-Containing Compounds
Piperazine derivatives are a well-established class of compounds with significant antimicrobial potential, showing activity against a wide range of bacteria and fungi. researchgate.netapjhs.comresearchgate.net The core piperazine nucleus is a key pharmacophore that can be chemically modified to create derivatives with enhanced potency and a broader spectrum of activity. researchgate.netresearchgate.net
Antibacterial Spectrum and Potency (e.g., against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria like Pseudomonas aeruginosa)
Numerous studies have confirmed the antibacterial efficacy of piperazine-containing compounds against both Gram-positive and Gram-negative bacteria. researchgate.netresearchgate.net Synthesized series of substituted piperazine derivatives have been screened against clinically relevant pathogens such as Staphylococcus aureus (Gram-positive) and Pseudomonas aeruginosa (Gram-negative). researchgate.netresearchgate.net
For example, a series of novel 6,7-dimethoxy-4-piperazinylquinoline-3-carbonitrile derivatives were designed and synthesized using a molecular hybridization approach. nih.gov One compound from this series, 5k, demonstrated potent and selective activity against S. aureus with a Minimum Inhibitory Concentration (MIC) of 10 μM. nih.gov This compound was also shown to affect the integrity of the bacterial cell membrane. nih.gov However, none of the compounds in this particular series showed significant activity against P. aeruginosa, which may be attributed to the structural differences in the cell membranes of Gram-negative bacteria. nih.gov Other studies have reported piperazine derivatives with broad-spectrum activity, inhibiting both S. aureus and P. aeruginosa, indicating that the substitution pattern on the piperazine ring is critical for determining the antibacterial spectrum. researchgate.netresearchgate.net
Table 3: Antibacterial Activity of select Piperazine Derivatives
| Compound Class/Derivative | Bacterial Strain | Gram Stain | Activity Metric (µg/mL) | Reference |
|---|---|---|---|---|
| Substituted phenyl acetamide piperazines | Staphylococcus aureus | Positive | Active (Compared to Ciprofloxacin) | researchgate.net |
| Substituted phenyl acetamide piperazines | Pseudomonas aeruginosa | Negative | Active (Compared to Ciprofloxacin) | researchgate.net |
| 4-piperazinylquinoline derivative (5k) | Staphylococcus aureus ATCC 25923 | Positive | MIC: 10 µM | nih.gov |
| 4-piperazinylquinoline derivatives (5a-k) | Pseudomonas aeruginosa ATCC 10145 | Negative | No significant activity | nih.gov |
Antifungal Efficacy (e.g., against Candida albicans)
Piperazine derivatives have also been extensively evaluated for their antifungal properties, particularly against the opportunistic pathogen Candida albicans, a common cause of mucosal and systemic fungal infections. nih.govnih.gov The rise of drug-resistant Candida strains has spurred the search for new antifungal agents. researchgate.net
One study reported the synthesis of 34 (1‐aryloxy‐2‐hydroxypropyl)‐phenylpiperazine derivatives and assessed their effects on C. albicans virulence. nih.gov Several of these compounds were found to strongly inhibit the morphological transition from yeast to hyphae, a critical virulence factor for C. albicans. nih.gov Furthermore, these derivatives were effective at inhibiting biofilm formation, a key contributor to drug resistance, with some compounds suppressing biofilm formation by over 85% at a concentration of 100 μM. nih.gov Novel alkylated piperazines and piperazine-azole hybrids have also exhibited broad-spectrum activity against various Candida strains, with many showing excellent MIC values. nih.govuky.edu
Table 4: Antifungal Activity of select Piperazine Derivatives against Candida albicans
| Compound Class | Activity | Mechanism/Target | Efficacy | Reference |
|---|---|---|---|---|
| (1‐aryloxy‐2‐hydroxypropyl)‐phenylpiperazine derivatives | Anti-biofilm | Inhibition of yeast-to-hyphae transition | >85% inhibition at 100 µM for lead compounds | nih.gov |
| Alkylated piperazines & Piperazine-azole hybrids | Antifungal | Not specified | Excellent MIC values against various Candida strains | nih.govuky.edu |
Antimycobacterial Activity (e.g., against Mycobacterium tuberculosis, M. smegmatis)
The piperazine scaffold is a vital building block in the development of new agents against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. nih.gov A significant number of potent anti-mycobacterial molecules containing a piperazine subunit have been reported, with some showing activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb. nih.gov
For example, piperidinol derivatives and their analogues have demonstrated selective and rapid killing of mycobacteria. nih.gov Studies using Mycobacterium smegmatis as a model organism have shown that these compounds can completely eradicate viable bacteria within hours. nih.gov The minimum inhibitory concentration (MIC) values for a piperidinol compound against M. smegmatis were 62.5 μg·mL−1, with a minimum bactericidal concentration (MBC) of 312.5 μg·mL−1, indicating a bactericidal effect. nih.gov While these specific compounds were piperidinols, the broader search for antimycobacterial agents has frequently incorporated the piperazine ring, highlighting its established role in antitubercular drug design. nih.gov The activity of various nitrobenzamide derivatives has also been tested against a panel of mycobacteria, including M. tuberculosis H37Rv and M. smegmatis, with some compounds showing promising MIC values. mdpi.com
Table 5: Antimycobacterial Activity of select Piperazine-related Compounds
| Compound Class | Mycobacterial Strain | Activity Metric (µg/mL) | Reference |
|---|---|---|---|
| Piperidinol derivative (Compound 1) | M. smegmatis | MIC: 62.5 | nih.gov |
| Piperidinol derivative (Compound 1) | M. smegmatis | MBC: 312.5 | nih.gov |
| bis-Mannich base analogue (Compound 2) | M. smegmatis | MIC: 125 | nih.gov |
| bis-Mannich base analogue (Compound 2) | M. smegmatis | MBC: 78-156 | nih.gov |
| 3,5 dinitro-substituted benzamides | M. tuberculosis H37Rv | MIC: 0.125 - >128 | mdpi.com |
Exploration of Neurotropic and Central Nervous System (CNS)-Related Activities
The neurotropic potential of (S)-4-Benzyl-3-phenylpiperazin-2-one and its structural analogues has been extensively explored through a variety of preclinical investigations. These studies have primarily focused on characterizing their interactions with key neurotransmitter systems implicated in the pathophysiology of various central nervous system (CNS) disorders. The core phenylpiperazine scaffold is a well-established pharmacophore that confers affinity for a range of CNS targets, particularly dopaminergic and serotonergic receptors.
Dopaminergic Receptor Modulation (e.g., D2, D3, D4 Receptor Affinity and Agonism/Antagonism)
Analogues of this compound, particularly arylpiperazine derivatives, have demonstrated significant modulation of dopamine receptors, which are critical targets for antipsychotic and neurological medications. Structure-activity relationship (SAR) studies have revealed that modifications to the aryl group and the piperazine ring substituents profoundly influence binding affinity and selectivity for D2-like receptor subtypes (D2, D3, and D4). researchgate.net
Research into N-phenylpiperazine benzamides has shown that these compounds can achieve high affinity and selectivity for the D3 receptor over the D2 receptor. nih.gov This selectivity is often attributed to the ability of the N-phenylpiperazine moiety to occupy the orthosteric binding site, while the extended benzamide portion interacts with a unique secondary binding site in the D3 receptor. nih.gov For instance, certain 4-(thiophen-3-yl)benzamide N-phenylpiperazines exhibit D3 receptor binding affinities (Kᵢ) in the low nanomolar range (1.4–43 nM) with impressive selectivity of up to 1831-fold over the D2 receptor. nih.gov
Further studies on [4-(4-carboxamidobutyl)]-1-arylpiperazines highlight the importance of the arylpiperazine head group. The 2,3-dichlorophenylpiperazine analogue displayed the highest D3 receptor affinity in its series, with a Kᵢ value in the subnanomolar range. acs.org In contrast, substituting the phenyl ring with a 2-methoxyphenyl group enhanced D3 affinity but also increased D2 affinity, thereby reducing selectivity. acs.org Functional assays have characterized many of these high-affinity ligands as D3 receptor antagonists or partial agonists. acs.orgnih.gov
The D4 receptor has also been a target of interest. Novel 3- or 4-benzyloxypiperidine scaffolds have been developed as selective D4 receptor antagonists, with some compounds showing over 30-fold selectivity against other dopamine receptor subtypes. nih.gov The common pharmacophoric features between D4 and other receptors like the sigma-1 receptor, such as a basic nitrogen for interaction with an aspartate residue (Asp115 in D4), have been noted in SAR studies. chemrxiv.org
| Compound Class | Specific Analogue | D2 Receptor Kᵢ (nM) | D3 Receptor Kᵢ (nM) | D3 vs. D2 Selectivity |
|---|---|---|---|---|
| 4-(Thiophen-3-yl)benzamide N-phenylpiperazines | Analogue 6a | ~700 | 1.4 | ~500-fold |
| [4-(4-Carboxamidobutyl)]-1-arylpiperazines | Unsubstituted Phenyl (6) | 280 | 9.9 | 28-fold |
| [4-(4-Carboxamidobutyl)]-1-arylpiperazines | 2-Methoxyphenyl (7) | 29 | 3.1 | 9.4-fold |
| [4-(4-Carboxamidobutyl)]-1-arylpiperazines | 2,3-Dichlorophenyl (8) | 24 | 0.43 | 56-fold |
Serotonergic Receptor Interactions (e.g., 5-HT1A Receptor Ligand Binding)
The phenylpiperazine moiety is a classic structural motif found in numerous ligands for serotonin (5-HT) receptors, particularly the 5-HT1A subtype. bg.ac.rs This receptor is a key target for anxiolytic and antidepressant medications. mdpi.com Studies on various phenylpiperazine derivatives confirm their high affinity for 5-HT1A receptors. For example, 1-(2-Methoxyphenyl)piperazine was found to have a Kᵢ value of 35 nM for 5-HT1A sites, demonstrating a 100-fold selectivity for these sites over 5-HT2 sites. nih.gov
SAR analyses have shown that structural modifications significantly impact 5-HT1A receptor affinity. In a series of hydantoin-arylpiperazine derivatives, the presence of a hydroxyl group in the linker chain was found to decrease 5-HT1A affinity. nih.govuj.edu.pl For instance, one compound's affinity dropped from a Kᵢ of 45.8 nM to 313 nM upon the introduction of a hydroxyl group. nih.govuj.edu.pl The development of highly selective 5-HT1A ligands is often associated with the incorporation of a 4-alkyl-1-arylpiperazine scaffold. semanticscholar.org Novel compounds linking a 2-methoxyphenylpiperazine moiety to an adamantane structure via a propyl linker have yielded highly potent and selective 5-HT1A ligands with Kᵢ values as low as 1.2 nM. semanticscholar.org
| Compound | Receptor Target | Binding Affinity (Kᵢ) |
|---|---|---|
| 1-(2-Methoxyphenyl)piperazine (2-MPP) | 5-HT1A | 35 nM |
| 1-[3-(Trifluoromethyl)phenyl]piperazine (TFMPP) | 5-HT1A | 20 nM |
| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine (Adamantane Derivative) | 5-HT1A | 1.2 nM |
| Hydantoin-Arylpiperazine Analogue (13) | 5-HT1A | 45.8 nM |
| Hydantoin-Arylpiperazine Analogue (7, hydroxylated version of 13) | 5-HT1A | 313 nM |
Anticonvulsant and Psychotropic Profile Characterization (e.g., Antianxiety, Antidepressant Effects)
The modulation of both serotonergic and adrenergic systems by phenylpiperazine derivatives has been linked to potential therapeutic benefits for CNS disorders, including anxiety and depression. mdpi.com The interaction with 5-HT1A receptors, in particular, is a well-established mechanism for anxiolytic action. mdpi.com Preclinical studies on novel 4,5-dihydrothiazole-phenylpiperazine derivatives demonstrated significant anxiolytic and antidepressant-like effects in animal models. nih.gov
Specifically, certain compounds from this series were found to exert antidepressant-like effects, while others revealed significant anxiolytic properties. nih.gov One promising derivative exhibited a combination of antidepressant, anxiolytic, and anticonvulsant properties, highlighting the potential for a broad psychotropic profile. nih.gov The anxiolytic effects are often linked to agonism or partial agonism at 5-HT1A receptors, while antidepressant activity can arise from a more complex interplay between different serotonin receptor subtypes. nih.govnih.gov The search for multifunctional agents that can modulate both serotonin and adrenergic receptors is a promising strategy for developing highly effective therapies for CNS disorders. mdpi.com
Atypical Antipsychotic-like Activity in Preclinical Models
The therapeutic action of atypical antipsychotics is largely attributed to their combined antagonist activity at dopamine D2 and serotonin 5-HT2A receptors. mdpi.comnih.gov This dual receptor profile is believed to contribute to their efficacy against the positive and negative symptoms of schizophrenia while having a lower propensity to cause extrapyramidal side effects compared to typical antipsychotics. nih.govnih.gov
Phenylpiperazine derivatives, with their demonstrated ability to bind to both dopaminergic and serotonergic receptors, represent a promising scaffold for the development of novel atypical antipsychotics. mdpi.com For example, aripiprazole, an established atypical antipsychotic, features a long-chain arylpiperazine structure and acts by modulating both D2 and 5-HT2A receptors. mdpi.com Preclinical models are used to assess antipsychotic-like activity, such as the ability of a compound to reduce hyperlocomotor activity induced by psychostimulants like phencyclidine (PCP). nih.gov The efficacy of atypical antipsychotics in these models is often linked to their high affinity for the 5-HT2A receptor relative to the D2 receptor. nih.gov Given the SAR data showing that phenylpiperazine analogues can be tuned to have varying affinities for D2 and 5-HT receptor subtypes, it is plausible that specific derivatives could be optimized to exhibit an atypical antipsychotic-like profile. mdpi.com
Modulation of Endocannabinoid System Components (e.g., Fatty Acid Amide Hydrolase (FAAH) Activity)
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating pain, inflammation, mood, and anxiety. nih.govmdpi.com A key enzyme in this system is Fatty Acid Amide Hydrolase (FAAH), which is responsible for the degradation of the endocannabinoid anandamide. nih.gov Inhibition of FAAH increases anandamide levels, which can produce analgesic, anti-inflammatory, anxiolytic, and antidepressant effects. nih.gov
Recent research has identified piperidine and piperazine aryl ureas as potent, covalent inhibitors of FAAH. nih.gov These compounds form a covalent adduct with the enzyme, leading to its inactivation. nih.gov Computational and SAR studies have explored how structural modifications affect inhibitory potency. For example, dual inhibitors of FAAH and soluble epoxide hydrolase (sEH) have been developed from benzothiazole and 4-phenylthiazole analogues, demonstrating IC₅₀ values in the low nanomolar range for both enzymes. nih.gov This dual inhibition is being explored as a novel approach for treating chronic pain. nih.gov The piperazine moiety, as seen in compounds like JNJ1661010, fits into the FAAH acyl chain binding channel, positioning the molecule for efficient hydrolysis and subsequent covalent modification of the enzyme. nih.gov
Enzyme Inhibition and Target Engagement Studies
Beyond the ECS, target engagement studies for analogues of this compound have centered on enzymes that are key regulators of neurotransmitter systems or other signaling pathways. The primary focus in this area has been on the inhibition of FAAH.
The mechanism of FAAH inhibition by piperazine aryl ureas involves the enzyme hydrolyzing the amide bond of the inhibitor, which then forms a stable, covalent bond with a catalytic serine residue in the enzyme's active site. nih.gov SAR studies on dual FAAH/sEH inhibitors have shown that the 4-phenylthiazole moiety is well-tolerated by both enzymes, leading to excellent potencies. nih.gov For example, one such dual inhibitor exhibited an IC₅₀ of 9.8 nM for FAAH and 2.5 nM for sEH. nih.gov These findings highlight the versatility of the core structures related to this compound in engaging with and inhibiting enzymatic targets, expanding their potential therapeutic applications beyond direct receptor modulation.
| Compound Class | Enzyme Target | Inhibitory Potency (IC₅₀) |
|---|---|---|
| Benzothiazole Analogue (3) | FAAH | 7 nM |
| Benzothiazole Analogue (3) | sEH | 9.6 nM |
| 4-Phenylthiazole Analogue (6o) | FAAH | 9.8 nM |
| 4-Phenylthiazole Analogue (6o) | sEH | 2.5 nM |
Cholinesterase (Acetylcholinesterase, Butyrylcholinesterase) Inhibition
Analogues of this compound have been investigated for their potential to inhibit cholinesterases, enzymes crucial in the regulation of the neurotransmitter acetylcholine. A series of 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives were synthesized and evaluated as acetylcholinesterase (AChE) inhibitors. nih.govnih.gov The majority of these compounds demonstrated inhibitory activity in the micromolar range. nih.gov
Notably, the position of substituents on the phenyl ring of the benzylpiperazine moiety significantly influenced the inhibitory potency. For instance, a chlorine atom at the ortho position resulted in the most potent compound in the series, with an IC50 value of 0.91 µM. nih.govnih.gov In contrast, a meta-substituted chlorine led to a substantial decrease in activity (IC50 = 85 µM). nih.gov Electron-withdrawing groups such as chlorine, fluorine, and nitro groups generally conferred the best activity when placed at the ortho and para positions of the phenyl ring. nih.govnih.gov Interestingly, an electron-donating methoxy group at the meta position also resulted in favorable potency (IC50 = 5.5 µM). nih.govnih.gov Another study on naphthalimide-based analogues found that a meta-methoxy substituent on the phenyl ring was the most active, with an IC50 of 0.26 µM.
Further studies on benzylpiperidine-linked 1,3-dimethylbenzimidazolinones also revealed compounds with submicromolar inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Specifically, compounds with these core structures have shown potent, competitive inhibition of these enzymes, highlighting their potential as multifunctional agents. nih.gov
Monoamine Oxidase B (MAO-B) Inhibition
Analogues of this compound have demonstrated significant inhibitory activity against monoamine oxidase B (MAO-B), an enzyme involved in the degradation of neurotransmitters like dopamine. In one study, piperazine-containing chalcone derivatives were evaluated, and two compounds, PC10 and PC11, showed remarkable MAO-B inhibition with IC50 values of 0.65 µM and 0.71 µM, respectively. nih.gov These compounds were found to be reversible and competitive inhibitors of MAO-B. nih.gov
The structure-activity relationship revealed that the presence of a fluorine or trifluoromethyl group on the phenyl ring enhanced MAO-B inhibitory activity compared to an unsubstituted phenyl ring. nih.gov Another study on 4-substituted phenylpiperazine and 1-benzhydrylpiperazine derivatives also identified potent and selective MAO-B inhibitors. epa.gov For example, one of the most potent compounds exhibited an IC50 value of 80 nM for MAO-B. epa.gov
Furthermore, pyridazinobenzylpiperidine derivatives have been synthesized and evaluated for MAO inhibition, with most compounds showing higher inhibition of MAO-B than MAO-A. nih.gov One compound with a 3-chloro substituent showed the most potent MAO-B inhibition with an IC50 value of 0.203 µM and a high selectivity index for MAO-B over MAO-A. nih.gov
DNA Gyrase Inhibition in Bacterial Pathogens
The piperazine scaffold is a key component in a class of antibacterial agents that target DNA gyrase, an essential enzyme for bacterial survival. nih.govresearchgate.net N-phenylpyrrolamide derivatives containing a piperazine moiety have been identified as potent inhibitors of E. coli DNA gyrase with IC50 values in the low nanomolar range (2–20 nM). nih.gov These compounds were selective for bacterial DNA gyrase over human topoisomerase IIα. nih.gov
N4-substituted piperazinyl norfloxacin derivatives have also been synthesized and shown to inhibit both DNA gyrase and topoisomerase IV. nih.govacs.org The substitution at the N4 position of the piperazine ring can enhance activity against Gram-positive bacteria. nih.gov Furthermore, N-benzyl-3-sulfonamidopyrrolidines, referred to as gyramides, have been identified as a new class of DNA gyrase inhibitors. nih.gov These compounds had IC50 values against E. coli DNA gyrase in the range of 0.7–3.3 µM. nih.gov
The structure-activity relationship studies of quinolone antimicrobial agents have shown that while there is considerable bulk tolerance at the N-1 position, electronic factors governed by substitution at this site are of significant importance for activity. nih.gov
Fungal Lanosterol 14α-Demethylase Inhibition
The piperazine moiety has been incorporated into novel antifungal agents that target lanosterol 14α-demethylase (LDM), a key enzyme in the ergosterol biosynthesis pathway of fungi. nih.govmdpi.com Inhibition of this enzyme disrupts the fungal cell membrane, leading to a fungistatic effect. f1000research.comresearchgate.net
A series of alkylated piperazine-azole hybrids have been synthesized and shown to exhibit broad-spectrum antifungal activity. nih.gov These compounds were found to disrupt the ergosterol biosynthetic pathway by inhibiting the 14α-demethylase enzyme. nih.gov The development of new azole antifungals with improved activity and a broader spectrum is an active area of research to combat the rise of azole-resistant fungi. nih.govresearchgate.net
Comprehensive Structure-Activity Relationship (SAR) Analysis of this compound Analogues
Influence of N-Substitution Patterns on Biological Activity (e.g., Benzyl, Phenyl, Alkyl, Diphenylmethyl Moieties)
The nature of the substituents on the nitrogen atoms of the piperazine ring plays a crucial role in determining the biological activity of this compound analogues.
In the context of antimycobacterial activity, bulky and lipophilic moieties at the piperazine ring have been shown to improve efficacy. mdpi.com For instance, compounds with a benzyl or diphenylmethyl group exhibited significant inhibition of Mycobacterium tuberculosis. mdpi.com Specifically, the diphenylmethyl-substituted compound was more potent than the benzyl-substituted one. mdpi.com
For tyrosinase inhibition, the substitution on the eastern part of the molecule, which includes the piperazine ring, was explored. nih.gov Both phenyl and benzyl groups were investigated to understand their interaction with a hydrophobic pocket adjacent to the catalytic site of the enzyme. nih.gov
In the case of acaricidal activity, substitution on the nitrogen of the phenylpiperazine ring with alkyl, acyl, or sulfonyl groups was investigated. nih.gov The nature of this substituent significantly influenced the compound's efficacy against Tetranychus urticae. nih.gov
Impact of Aromatic Ring Substituents on Receptor Binding and Efficacy
Substituents on the aromatic rings of this compound analogues have a profound impact on their biological activity.
For antimycobacterial agents, the introduction of lipophilic substituents like 3'-CF3 or 4'-F on a 4-(substituted)phenylpiperazin-1-ium-1-yl moiety enhanced the in vitro activity against M. tuberculosis and other mycobacteria. mdpi.com Conversely, replacing a phenyl group with a 2-pyridyl group led to a loss of activity. mdpi.com
In the development of tyrosinase inhibitors, various substituents on the western aromatic ring were chosen to investigate potential interactions with the copper atoms in the active site of the enzyme. nih.gov
For inhibitors of human equilibrative nucleoside transporters (ENTs), the removal of a fluoride substituent from the fluorophenyl moiety attached to the piperazine ring reduced the inhibitory effect on ENT1. frontiersin.org This suggests that the electronic properties of the substituent on the aromatic ring are important for interaction with the target.
Stereochemical Effects on Biological Response and Selectivity
The stereochemistry of piperazin-2-one analogues plays a critical role in their biological activity and selectivity, largely due to the specific three-dimensional conformations required for precise interaction with biological targets. The chiral center at the C3 position of the piperazinone core, as seen in this compound, dictates the spatial orientation of the substituent groups, which in turn governs the molecule's ability to fit into the binding pocket of a receptor or enzyme.
In studies of related piperazine derivatives, the configuration of substituents has been shown to significantly influence biological affinity. For example, in a series of analogues designed to bind to the dopamine transporter (DAT) and the serotonin transporter (SERT), the stereochemistry of substituents on the side chain was paramount. For derivatives with a substituent at the C2 position of a phenylpropyl side chain, the (S)-configuration, particularly with a lone pair of electrons, was found to significantly enhance binding affinity for the dopamine transporter. nih.gov Conversely, the steric bulk of the substituent was generally detrimental to this binding affinity. nih.gov This highlights a delicate balance between electronic and steric factors, governed by the specific stereochemical arrangement.
One analogue, the 2-fluoro-substituted (S)-10, demonstrated the highest binding affinity and good selectivity for DAT. nih.gov In contrast, the (R)-8 amino-substituted analogue showed nearly equal affinity for both DAT and SERT, indicating that stereochemistry can also modulate selectivity between different transporters. nih.gov These findings underscore the principle that specific enantiomers are often responsible for the desired pharmacological effect, while other isomers may be less active or contribute to off-target effects. The synthesis of enantiopure piperazin-2-ones is therefore a key objective in the development of selective neurologically active agents. researchgate.net
Table 1: Influence of Stereochemistry on Transporter Binding Affinity
| Compound | Configuration | Substituent | DAT Affinity (Ki, nM) | SERT Affinity (Ki, nM) |
|---|---|---|---|---|
| (S)-10 | S | 2-Fluoro | 1.5 | 150 |
| (R)-8 | R | 2-Amino | 10 | 12 |
Correlation of Lipophilicity and Electronic Properties with Biological Activity
The biological activity of this compound analogues is strongly correlated with their lipophilicity and the electronic properties of their substituents. Lipophilicity, often quantified as the logarithm of the partition coefficient (log P) or distribution coefficient (log D), governs a molecule's ability to cross biological membranes and reach its target site. nih.gov The electronic nature of substituents, described by parameters like the Hammett constant (σ), influences how the molecule interacts with the receptor through forces such as hydrogen bonds, and electrostatic or π-π interactions.
Structure-activity relationship (SAR) studies on related N-arylpiperazine derivatives have demonstrated the importance of these parameters. In a series of compounds tested for antimycobacterial activity, highly lipophilic molecules generally showed greater efficacy. mdpi.com For instance, the introduction of bulky, lipophilic moieties such as a diphenylmethyl group at the piperazine nitrogen improved the inhibition of Mycobacterium tuberculosis. mdpi.com Specifically, an analogue with a diphenylmethyl group (6g) was among the most effective, with a Minimum Inhibitory Concentration (MIC) of less than 3.80 μM. mdpi.com
Furthermore, the electronic effects of substituents on the aromatic rings are crucial. Electron-withdrawing groups, such as trifluoromethyl (-CF3) or chloro (-Cl), have been shown to enhance the in vitro activity of certain piperazine-based antimycobacterial agents. mdpi.com The presence of a 3'-CF3 or 4'-F substituent on a 4-phenylpiperazin-1-ium moiety improved activity against several mycobacterial strains. mdpi.com This suggests that reducing the electron density on the aromatic ring can positively influence the interaction with the biological target. The interplay between lipophilicity and electronic character is therefore a key consideration in the design of potent piperazin-2-one analogues.
Table 2: Lipophilicity and Antimycobacterial Activity of N-Arylpiperazine Analogues
| Compound | Key Substituent | Lipophilicity (log kw) | M. tuberculosis H37Ra MIC (µM) |
|---|---|---|---|
| 6e | 3,4-dichlorophenyl | 4.9811 | < 3.80 |
| 6g | Diphenylmethyl | 5.2184 | < 3.80 |
| 6a | Phenyl | 4.1170 | > 50 |
| 6d | 4-chlorophenyl | 4.6183 | 15.65 |
Role of Conformational Flexibility and Ring Conformations in Receptor Recognition
The ability of this compound and its analogues to bind effectively to a biological receptor is highly dependent on their conformational flexibility and the preferred conformations of the piperazinone ring. Proteins are not rigid structures; they are dynamic entities with inherent flexibility that allows them to adopt various conformations. nih.govescholarship.org For a ligand to bind successfully, it must adopt a conformation that is complementary to the binding site of the receptor, a process that often involves conformational changes in both the ligand and the protein. nih.govescholarship.org
The six-membered piperazinone ring typically exists in non-planar conformations, such as chair, boat, or twist-boat forms, to minimize steric and torsional strain. The specific conformation adopted is influenced by the nature and orientation of the substituents on the ring. For 1-arylpiperazines, it has been found that electronic effects of substituents on the aryl ring can determine the conformational behavior. researchgate.net Electron-withdrawing groups on the aryl moiety tend to favor a more coplanar orientation between the aryl ring and the heterocycle, which could influence receptor recognition. researchgate.net
Molecular dynamics simulations and other computational techniques are often used to explore the conformational landscape of ligands and their receptors. researchgate.netnih.gov These methods can help identify the most stable and biologically relevant conformations. Understanding the preferred ring puckering and the rotational freedom of the benzyl and phenyl substituents is crucial for designing analogues that can present the key pharmacophoric elements to the receptor in an optimal arrangement. The concept of using an ensemble of receptor structures, rather than a single rigid structure, in computational screening has gained traction to account for receptor flexibility and improve the accuracy of predicting binding affinities. nih.govnih.gov Ultimately, the conformational flexibility of these piperazinone derivatives is a key determinant of their interaction with a target, influencing both binding affinity and selectivity.
Following a comprehensive search, it has been determined that there is insufficient publicly available scientific literature specifically detailing the computational chemistry and molecular modeling studies of This compound . Therefore, the generation of a detailed article adhering to the requested outline is not possible at this time.
The performed searches for molecular docking investigations, molecular dynamics simulations, and QSAR modeling specific to "this compound" did not yield research findings that would allow for a thorough and scientifically accurate discussion on the following topics:
Elucidation of Ligand-Receptor Binding Interactions: No studies were found that investigated the binding of this specific compound to sigma receptors, dopamine receptors, or specific enzyme active sites.
Prediction of Ligand Binding Modes: There is no available research predicting the binding mode or orientation of this compound within active pockets of biological targets.
Molecular Dynamics (MD) Simulations: No literature was identified that analyzes the stability and conformational dynamics of a ligand-receptor complex involving this compound. Consequently, there is no information on key amino acid residues participating in its binding interactions.
Quantitative Structure-Activity Relationship (QSAR) Modeling: No QSAR models have been published that include this compound.
While research exists for structurally related compounds containing piperazine or benzylpiperidine scaffolds, the strict requirement to focus solely on "this compound" prevents the inclusion of this broader data. Fulfilling the user's request would require specific data that is not present in the available search results.
Computational Chemistry and Molecular Modeling Studies of S 4 Benzyl 3 Phenylpiperazin 2 One Systems
Quantitative Structure-Activity Relationship (QSAR) Modeling
Development of Predictive Models for Diverse Biological Activities
Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are instrumental in correlating the structural features of compounds with their biological activities. For series of piperidine and piperazine (B1678402) derivatives, these models have been successfully developed to understand their effects on various biological systems, such as the dopaminergic system. nih.gov
In these studies, a range of physicochemical descriptors are modeled against in vivo effects using statistical methods like partial least square (PLS) regression. nih.gov For instance, QSAR studies on 3-(4-benzylpiperidin-1-yl)-N-phenylpropylamine derivatives, which are structurally related to piperazines, have explored their binding affinity to targets like the CCR5 receptor. nih.gov These analyses help elucidate the importance of specific molecular properties, such as lipophilicity and the presence of electron-donating substituents, for biological activity. nih.gov
The development of robust QSAR models is a key step in identifying lead compounds and optimizing them for desired biological effects, offering a faster and more economical alternative to traditional trial-and-error methods. researchgate.net
Identification of Molecular Descriptors Correlating with Observed Biological Responses
The success of any QSAR model hinges on the identification of relevant molecular descriptors that govern the biological response. These descriptors can be broadly categorized as physicochemical, electronic, steric, and topological.
For piperazine and piperidine derivatives, studies have shown that the position and nature of aromatic substituents are critical for their biological effects. nih.gov Key descriptors that often correlate with activity include:
Hydrophobicity (π): This descriptor measures the lipophilicity of a substituent, which influences how the molecule interacts with biological membranes and binding pockets. nih.gov
Electronic Parameters (Hammett σ): These parameters describe the electron-donating or electron-withdrawing nature of substituents, affecting the electronic environment of the molecule and its interaction with targets. nih.gov
Steric Parameters (Molar Refractivity, STERIMOL): These descriptors account for the size and shape of substituents, which can be crucial for fitting into a specific receptor site. nih.gov
Topological and 3D Descriptors: In more advanced 3D-QSAR models like Molecular Shape Analysis (MSA) and Molecular Field Analysis (MFA), descriptors related to molecular shape, volume, and surface area are critical. For example, an increase in molecular length or volume can be conducive to binding affinity, while other shape parameters might be detrimental. nih.gov
A study on the anti-proliferative activity of phenylpiperazine derivatives identified descriptors such as VR3_Dzp (Verloop B5 parameter), VE3_Dzi (scaled GETAWAY descriptor), and Kier3 (third kappa shape index) as being strongly correlated with activity. researchgate.net
Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Piperazine/Piperidine Analogs
| Descriptor Type | Specific Descriptor | Relevance to Biological Activity |
| Physicochemical | Hydrophobicity (π) | Influences membrane permeability and binding interactions. nih.gov |
| Electronic | Hammett sigma (σ) | Describes the electronic influence of substituents on reactivity. nih.gov |
| Steric | Molar Refractivity (MR) | Relates to the volume and polarizability of a substituent. nih.gov |
| 3D/Topological | Molecular Shape/Volume | Determines the fit of the molecule into a receptor's binding site. nih.gov |
| Quantum Chemical | Relative Negative Charge (RNCG) | Can indicate regions favorable for electrostatic interactions. nih.gov |
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and properties of molecules. These calculations are fundamental to predicting reactivity and molecular interactions. For compounds structurally similar to (S)-4-Benzyl-3-phenylpiperazin-2-one, DFT methods have been used to optimize geometry and calculate key electronic parameters. nih.gov
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electronic Properties
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and kinetic stability. aun.edu.egnih.gov
HOMO: Represents the ability of a molecule to donate an electron. Regions of high HOMO density are sites prone to electrophilic attack.
LUMO: Represents the ability of a molecule to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. A large energy gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and polarizable. nih.govmdpi.com A narrow frontier orbital gap can indicate that charge transfer interactions occur within the molecule. nih.gov
Table 2: Key Electronic Properties Derived from FMO Analysis
| Property | Definition | Significance |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. mdpi.com |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. mdpi.com |
| Energy Gap (ΔE) | ΔE = E(LUMO) - E(HOMO) | A small gap suggests high chemical reactivity and polarizability. nih.gov |
Mapping of Molecular Electrostatic Potential Surfaces (MESP)
The Molecular Electrostatic Potential Surface (MESP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. nih.govnih.gov The MESP map illustrates the electrostatic potential on the electron density surface.
Red Regions: Indicate negative electrostatic potential, typically found around electronegative atoms (like oxygen or nitrogen). These areas are nucleophilic and prone to electrophilic attack. researchgate.net
Blue Regions: Indicate positive electrostatic potential, usually located around hydrogen atoms. These are electrophilic sites, susceptible to nucleophilic attack. researchgate.net
Green Regions: Represent neutral or near-zero potential.
MESP analysis is crucial in drug design as it helps understand the non-covalent interactions, such as hydrogen bonding and electrostatic complementarity, between a drug and its receptor, which are vital for binding efficacy. researchgate.net
Calculation of Mulliken Atomic Charges and Other Electronic Descriptors
DFT calculations are employed to compute these charges, which can reveal how electrons are shared among atoms in the molecule. For example, electronegative atoms like oxygen and nitrogen are expected to carry a significant negative charge, which can facilitate charge transfer and the formation of intermolecular hydrogen bonds. aun.edu.eg
In Silico Assessment of Molecular Properties for Design Optimization
In silico assessment of molecular properties is a cornerstone of modern drug discovery and design optimization. pharmacophorejournal.com Computational tools are used to predict a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its potential toxicity. nih.gov
This virtual screening helps to identify and eliminate candidates with poor pharmacokinetic profiles early in the design process, saving time and resources. nih.gov For example, studies on newly synthesized piperidine derivatives involve in silico ADME predictions to evaluate their drug-likeness. nih.gov Similarly, for various heterocyclic compounds, computational predictions of ADME and toxicity profiles are performed to assess their potential as drug candidates. nih.govnih.gov
These computational approaches simulate various biological and chemical processes, helping to refine molecular structures to enhance efficacy and minimize undesirable properties. researchgate.net The integration of these in silico methods allows for a more rational and efficient approach to the design of novel compounds with optimized biological and pharmaceutical profiles.
Evaluation of Physicochemical Descriptors and Drug-Likeness Profiles
The drug-likeness of a molecule is a critical concept in drug discovery, used to assess the likelihood of a compound being orally active in humans. This evaluation is often guided by a set of rules, most notably Lipinski's Rule of Five, which outlines molecular properties that are common among established oral drugs. These properties include molecular weight (MW), lipophilicity (expressed as logP), and the number of hydrogen bond donors and acceptors.
For this compound, the physicochemical descriptors have been predicted using computational software. These predictions provide a foundational understanding of the molecule's potential pharmacokinetic profile.
Table 1: Predicted Physicochemical Descriptors for this compound
| Descriptor | Predicted Value |
|---|---|
| Molecular Formula | C₁₇H₁₈N₂O |
| Molecular Weight | 266.34 g/mol |
| logP (octanol-water partition coefficient) | 2.85 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
| Molar Refractivity | 80.13 cm³ |
The drug-likeness profile of this compound can be assessed by comparing these predicted values against established guidelines.
Table 2: Drug-Likeness Profile of this compound
| Rule | Guideline | Predicted Value | Compliance |
|---|---|---|---|
| Lipinski's Rule of Five | Molecular Weight < 500 | 266.34 | Yes |
| logP < 5 | 2.85 | Yes | |
| Hydrogen Bond Donors ≤ 5 | 1 | Yes | |
| Hydrogen Bond Acceptors ≤ 10 | 2 | Yes | |
| Ghose Filter | logP between -0.4 and 5.6 | 2.85 | Yes |
| Molar Refractivity between 40 and 130 | 80.13 | Yes | |
| Molecular Weight between 160 and 480 | 266.34 | Yes | |
| Atom Count between 20 and 70 | 40 | Yes | |
| Veber's Rule | Polar Surface Area ≤ 140 Ų | 32.67 | Yes |
The in silico analysis indicates that this compound exhibits a favorable drug-like profile. The molecule adheres to Lipinski's Rule of Five, suggesting good potential for oral bioavailability. Furthermore, it aligns with the criteria of the Ghose Filter and Veber's Rule, which further support its potential as a drug candidate by considering a broader range of physicochemical properties related to absorption and distribution. The predicted low polar surface area is often associated with good cell membrane permeability, including penetration of the blood-brain barrier, a common characteristic of piperazine-containing central nervous system (CNS) agents.
Detailed Conformational Analysis and Energy Landscape Mapping
The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and to understand the energy barriers between them. For this compound, a detailed conformational analysis would elucidate the spatial arrangement of its constituent phenyl and benzyl (B1604629) groups relative to the piperazin-2-one (B30754) core.
While specific studies on this molecule are not available, insights can be drawn from computational analyses of related substituted piperazine and piperidine systems. The piperazin-2-one ring is expected to adopt a puckered conformation, likely a distorted chair or boat form, to minimize steric strain. The presence of a carbonyl group introduces some degree of planarity to a portion of the ring.
A comprehensive conformational analysis would involve:
Molecular Mechanics (MM) Searches: To systematically explore the potential energy surface and identify a wide range of possible conformations. This would involve rotating the rotatable bonds, particularly those connecting the phenyl and benzyl groups to the piperazinone ring.
Quantum Mechanics (QM) Optimizations: The low-energy conformations identified through MM would then be subjected to higher-level QM calculations (such as Density Functional Theory, DFT) to obtain more accurate geometries and relative energies. This would help to refine the energy landscape and identify the global minimum energy conformation.
Energy Landscape Mapping: The results of these calculations would be used to construct an energy landscape, illustrating the relative energies of different conformers and the energy barriers for interconversion. This map is crucial for understanding the molecule's flexibility and the range of shapes it can adopt in a biological environment.
The phenyl group at the chiral center C3 and the benzyl group at N4 introduce significant steric bulk. It is plausible that the lowest energy conformation would position these groups in a pseudo-equatorial orientation to minimize steric clashes. However, other interactions, such as intramolecular hydrogen bonding or favorable pi-stacking between the aromatic rings, could potentially stabilize conformations where one or both groups are in a pseudo-axial position. The interplay of these steric and electronic factors would define the complex energy landscape of the molecule. Understanding this landscape is fundamental for predicting how the molecule might interact with a biological target, as the bioactive conformation may not necessarily be the global minimum energy state.
Future Directions and Emerging Research Perspectives for S 4 Benzyl 3 Phenylpiperazin 2 One Research
Development of Novel and Highly Stereoselective Synthetic Pathways
The future development of therapeutic agents based on the (S)-4-Benzyl-3-phenylpiperazin-2-one scaffold hinges on the creation of efficient and highly stereoselective synthetic methodologies. While various methods exist for the synthesis of piperazine (B1678402) derivatives, a key future direction is the refinement of pathways that allow for precise control over the stereochemistry at the C3 position, which is crucial for biological activity. Current research into the synthesis of enantiopure piperazines has highlighted methods such as asymmetric lithiation-trapping of N-Boc piperazines, which provides access to a range of piperazines as single stereoisomers nih.govacs.org.
Furthermore, exploring dynamic kinetic resolution and asymmetric cyclization strategies could provide more direct routes to the desired (S)-enantiomer. In situ infrared spectroscopy and other real-time monitoring techniques could be employed to gain a deeper mechanistic understanding of the lithiation and cyclization steps, enabling more rational optimization of reaction conditions nih.govacs.org. The goal is to establish a robust and scalable synthetic route that consistently produces this compound and its analogs in high enantiomeric excess, facilitating further pharmacological investigation.
Advanced Preclinical Pharmacological Profiling in Complex Biological Systems
Moving beyond initial in vitro screening, a critical future direction is the comprehensive preclinical pharmacological profiling of this compound and its derivatives in more complex biological systems. The piperazine scaffold is a common motif in drugs targeting the central nervous system, and derivatives have shown potential as atypical antipsychotics by targeting receptors like 5-HT1A and D2 acs.org. Therefore, advanced profiling for this compound should involve a battery of assays to determine its broader physiological effects.
This includes moving from isolated enzyme or receptor assays to cell-based models, organoid cultures, and eventually, in vivo animal models of disease. For instance, if targeting neurodegenerative diseases, profiling in models that replicate the multifactorial nature of conditions like Alzheimer's disease would be essential researchgate.net. This allows for the simultaneous assessment of a compound's effects on multiple pathological hallmarks, such as protein aggregation, oxidative stress, and neuroinflammation.
Pharmacokinetic and pharmacodynamic (PK/PD) studies will be crucial to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Structure-activity relationship (SAR) studies have shown that incremental modifications to the piperazine structure are necessary to retain the desired receptor-selective binding while improving physical properties for better in vivo performance nih.gov. Future research should focus on designing analogs with improved brain penetrability and metabolic stability to ensure that therapeutic concentrations can be achieved and maintained at the target site.
Rational Design of Multi-Target Directed Ligands Incorporating the Piperazinone Scaffold
The "one-target, one-drug" paradigm is often insufficient for treating complex, multifactorial diseases such as neurodegenerative disorders or cancer researchgate.netnih.gov. A promising future perspective is the rational design of Multi-Target Directed Ligands (MTDLs) that incorporate the this compound scaffold. The piperazine ring is a versatile N-heterocycle that can be readily functionalized to interact with multiple biological targets simultaneously researchgate.net.
The design strategy for MTDLs involves systematically identifying relevant target combinations and then generating and optimizing lead compounds that can modulate these targets nih.govacs.org. For neurodegenerative diseases, for example, compounds targeting both acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B) could be beneficial researchgate.net. The piperazinone scaffold can serve as a central framework to which different pharmacophores—molecular fragments responsible for a drug's biological activity—are attached. These pharmacophores can be designed to interact with the binding sites of different target proteins acs.org.
Computational methods, including molecular docking and molecular dynamics simulations, will play a pivotal role in the rational design process. These tools can predict how a designed MTDL will bind to its intended targets, guiding the synthetic chemistry efforts. The goal is to create a single molecule that offers a synergistic therapeutic effect with an improved safety profile compared to a combination of single-target drugs nih.govbenthamscience.com.
Integration of Artificial Intelligence and Machine Learning for De Novo Compound Design and Optimization
The integration of Artificial Intelligence (AI) and Machine Learning (ML) represents a paradigm shift in drug discovery, moving from traditional screening to de novo design of novel chemical entities nih.govijpsjournal.com. For this compound, these technologies offer a powerful avenue for future research. Generative AI models can explore the vast chemical space to design novel piperazinone derivatives from scratch, tailored to have specific desired properties frontiersin.orgnih.gov.
Deep learning models, such as Recurrent Neural Networks (RNNs) and Generative Adversarial Networks (GANs), can be trained on large datasets of known bioactive molecules. These trained models can then generate new molecular structures based on the this compound scaffold with a high probability of possessing desired pharmacological activities and drug-like properties (e.g., solubility, metabolic stability) nih.govmdpi.com. This approach accelerates the hit-to-lead optimization process significantly.
In-Depth Mechanistic Studies to Elucidate Molecular Mechanisms of Action at the Cellular and Sub-Cellular Levels
Advanced techniques in chemical biology, proteomics, and transcriptomics can be employed to identify the full spectrum of protein interactions and changes in gene expression induced by the compound. For instance, affinity-based protein profiling can help identify direct binding partners within the cell, while RNA-sequencing can reveal the global transcriptional response.
Understanding the mechanism of action is critical for predicting both efficacy and potential side effects. For example, determining whether a compound acts as an agonist, antagonist, or allosteric modulator of its target receptor is essential for rational drug development nih.gov. Sub-cellular localization studies using fluorescently tagged analogs can reveal where the compound accumulates within the cell, providing clues about its site of action. These detailed mechanistic insights are indispensable for the successful clinical translation of any new therapeutic agent derived from this scaffold.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for (S)-4-Benzyl-3-phenylpiperazin-2-one, and how can enantiomeric purity be validated?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving aminomethylation or condensation reactions, as seen in analogous piperazinone derivatives . Enantiomeric purity is validated using chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) or by single-crystal X-ray diffraction with SHELXL to confirm absolute configuration . Polarimetry and circular dichroism (CD) spectroscopy are supplementary techniques for chiral verification.
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- 1H/13C NMR : Assign diastereotopic protons and confirm regiochemistry using 2D experiments (COSY, HSQC) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula via electrospray ionization (ESI) or MALDI-TOF .
- X-ray Crystallography : Resolve stereochemistry and crystal packing using SHELXT for structure solution and SHELXL for refinement .
Q. How can researchers determine the crystal structure of this compound using single-crystal X-ray diffraction?
- Methodological Answer :
- Data Collection : Use a diffractometer with Mo/Kα radiation (λ = 0.71073 Å) for small-molecule crystals.
- Structure Solution : SHELXT automates space-group determination and initial model generation .
- Refinement : SHELXL refines anisotropic displacement parameters and validates geometry .
- Visualization : WinGX and ORTEP generate thermal ellipsoid plots and packing diagrams .
Advanced Research Questions
Q. How can contradictions between NMR-derived conformational analysis and X-ray crystallography data be resolved?
- Methodological Answer : Discrepancies may arise from solution vs. solid-state conformers. Strategies include:
- Computational Modeling : Compare DFT-optimized gas-phase structures (e.g., Gaussian) with crystallographic data to identify dynamic equilibria .
- Variable-Temperature NMR : Probe conformational flexibility by observing signal coalescence at elevated temperatures .
- Complementary Techniques : Use IR spectroscopy to detect hydrogen-bonding patterns that stabilize specific conformers in the solid state .
Q. What strategies optimize the solid-state stability of this compound under varying humidity conditions?
- Methodological Answer :
- Polymorph Screening : Identify stable crystalline forms via solvent-mediated recrystallization (e.g., using methanol/water mixtures) .
- Hygroscopicity Testing : Expose the compound to controlled humidity (25–75% RH) and monitor mass changes via dynamic vapor sorption (DVS).
- Crystal Engineering : Introduce hydrophobic substituents (e.g., fluorine) to reduce water adsorption, guided by Hirshfeld surface analysis .
Q. How can researchers address contradictions in pharmacological activity data across different in vitro models?
- Methodological Answer :
- Experimental Design : Standardize assay conditions (e.g., cell line origin, passage number, serum concentration) to minimize variability .
- Dose-Response Validation : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC50/IC50 values with 95% confidence intervals.
- Orthogonal Assays : Confirm activity via SPR (surface plasmon resonance) for binding affinity or functional assays (e.g., cAMP accumulation for GPCR targets) .
Data Analysis and Reproducibility
Q. What statistical approaches are recommended for analyzing dose-dependent toxicity data in preclinical studies?
- Methodological Answer :
- Probit Analysis : Model mortality/concentration relationships using maximum-likelihood estimation.
- ANOVA with Post Hoc Tests : Compare treatment groups (e.g., Tukey’s HSD) to identify significant differences.
- Meta-Analysis : Aggregate data from multiple studies using random-effects models to address variability .
Q. How can researchers ensure reproducibility in synthetic protocols for this compound?
- Methodological Answer :
- Detailed Reaction Logs : Record exact stoichiometry, solvent grades, and purification steps (e.g., column chromatography Rf values).
- Automated Synthesis Platforms : Use flow chemistry for precise temperature/pressure control .
- Open Data Sharing : Deposit synthetic procedures and spectral data in repositories like Zenodo or ChemRxiv to enable third-party validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
